molecular formula C14H16N4O B15247267 N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide

N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide

Cat. No.: B15247267
M. Wt: 256.30 g/mol
InChI Key: FAGRGGACZMTWPP-UHFFFAOYSA-N
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Description

N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide typically involves multi-step organic reactions. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely but often involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide is unique due to its specific combination of the azabicyclo and pyrrolo[1,2-a]pyrazine structures. This unique structure provides it with distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

IUPAC Name

N-(2-azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide

InChI

InChI=1S/C14H16N4O/c19-14(17-12-5-9-4-11(12)15-6-9)13-8-18-3-1-2-10(18)7-16-13/h1-3,7-9,11-12,15H,4-6H2,(H,17,19)

InChI Key

FAGRGGACZMTWPP-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1NC2)NC(=O)C3=CN4C=CC=C4C=N3

Origin of Product

United States

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